molecular formula C7H9ClN4O3 B4337823 2-CHLORO-N~1~-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]ACETAMIDE

2-CHLORO-N~1~-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]ACETAMIDE

Cat. No.: B4337823
M. Wt: 232.62 g/mol
InChI Key: IOOMJCGSFMOIHA-UHFFFAOYSA-N
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Description

2-CHLORO-N~1~-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]ACETAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a chloro group, a nitro group, and a pyrazole ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CHLORO-N~1~-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]ACETAMIDE typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.

    Chlorination: The chloro group is introduced through the reaction of the nitrated pyrazole with thionyl chloride or phosphorus pentachloride.

    Acetamide Formation: The final step involves the reaction of the chlorinated pyrazole with ethylamine and acetic anhydride to form the acetamide derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-CHLORO-N~1~-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Reduction: Formation of 2-chloro-N-[2-(4-amino-1H-pyrazol-1-yl)ethyl]acetamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Formation of 2-chloro-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]carboxylic acid and ethylamine.

Scientific Research Applications

2-CHLORO-N~1~-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]ACETAMIDE has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates with anti-inflammatory, antimicrobial, and anticancer properties.

    Biological Studies: The compound is used in studies to understand the biological activity of pyrazole derivatives and their interactions with various biological targets.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and heterocycles.

    Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-CHLORO-N~1~-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-4-(1H-pyrazol-5-yl)benzonitrile: Similar in structure but with a benzonitrile group instead of an acetamide group.

    2-chloro-N-[2-(4-amino-1H-pyrazol-1-yl)ethyl]acetamide: Similar but with an amino group instead of a nitro group.

    2-chloro-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]carboxylic acid: Similar but with a carboxylic acid group instead of an acetamide group.

Uniqueness

2-CHLORO-N~1~-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a nitro group and a chloro group allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

2-chloro-N-[2-(4-nitropyrazol-1-yl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN4O3/c8-3-7(13)9-1-2-11-5-6(4-10-11)12(14)15/h4-5H,1-3H2,(H,9,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOOMJCGSFMOIHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CCNC(=O)CCl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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